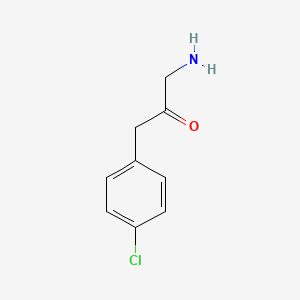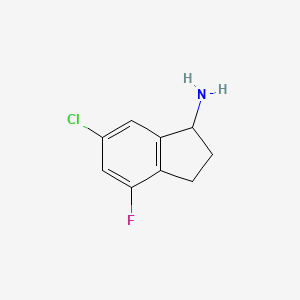
5-Methylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound features a quinoline ring system with a methyl group at the 5-position and a carboxylic acid group at the 4-position, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Doebner reaction, which is the condensation of aniline with an aldehyde and pyruvic acid to form quinoline-4-carboxylic acids . Another method involves the reaction of m-amino-p-toluonitrile, glycerol, and m-nitrobenzene sulfonate in an acidic environment .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts. For instance, the use of ionic liquids and ultrasound irradiation has been reported to enhance the yield and reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Quinoline-4-carbinol or quinoline-4-carbaldehyde.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
5-Methylquinoline-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methylquinoline-4-carboxylic acid involves its interaction with various molecular targets. In medicinal chemistry, it acts as an inhibitor of specific enzymes or receptors, disrupting biological pathways essential for the survival of pathogens or cancer cells. The quinoline ring system allows for strong binding interactions with target proteins, enhancing its efficacy as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the methyl group at the 5-position.
2-Methylquinoline-4-carboxylic acid: Methyl group is at the 2-position instead of the 5-position.
6-Methylquinoline-4-carboxylic acid: Methyl group is at the 6-position.
Uniqueness
5-Methylquinoline-4-carboxylic acid is unique due to the specific positioning of the methyl group, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
5-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H9NO2/c1-7-3-2-4-9-10(7)8(11(13)14)5-6-12-9/h2-6H,1H3,(H,13,14) |
InChI Key |
FRCSWMFTJSXIEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=NC2=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(5-Fluorobenzo[d]thiazol-2-yl)methanol](/img/structure/B11908684.png)


![1-(1-Hydroxy-2-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B11908709.png)




![Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B11908730.png)
